molecular formula C16H28N2O B3853329 N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine

N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B3853329
M. Wt: 264.41 g/mol
InChI Key: HIRPXTQYHKMJFL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a butan-2-yl chain, which is further connected to a dimethylpropane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with appropriate alkyl halides. For instance, the reaction of 4-(4-methoxyphenyl)butan-2-one with N,N-dimethylpropane-1,3-diamine in the presence of a suitable base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide[][4].

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 1-((Z)-[4-(4-methoxyphenyl)butan-2-ylidene]amino)-3-phenylurea

Uniqueness

N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-14(17-12-5-13-18(2)3)6-7-15-8-10-16(19-4)11-9-15/h8-11,14,17H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRPXTQYHKMJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
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N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine

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